N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

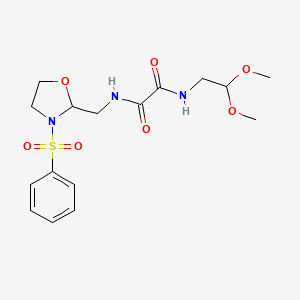

N1-(2,2-Dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2,2-dimethoxyethyl group, which introduces ether functionalities that enhance solubility and metabolic stability.

- N2-substituent: A 3-(phenylsulfonyl)oxazolidin-2-ylmethyl group, contributing steric bulk and electronic effects due to the sulfonyl and oxazolidine moieties.

Properties

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O7S/c1-24-14(25-2)11-18-16(21)15(20)17-10-13-19(8-9-26-13)27(22,23)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWUMGBIXHXVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features which contribute to its biological activity. Its molecular formula is , and it includes functional groups such as oxalamide and phenylsulfonyl moieties.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.43 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells via caspase activation pathways.

- Neuroprotective Effects : There is evidence indicating the compound's ability to protect neuronal cells from oxidative stress.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

-

Antitumor Activity :

- In vitro assays on human breast cancer cells (MCF-7 line) revealed that treatment with the compound at 50 µM led to a 60% decrease in cell viability after 48 hours. Flow cytometry analysis showed increased annexin V staining, indicating apoptosis.

-

Neuroprotective Effects :

- Research involving neuroblastoma cells demonstrated that the compound reduced oxidative stress markers by 40% when exposed to hydrogen peroxide, suggesting its potential role as a neuroprotective agent.

Summary of Biological Activities

| Activity Type | Target Organism/Cells | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Significant growth inhibition |

| Antitumor | MCF-7 breast cancer cells | 50 µM | 60% decrease in viability |

| Neuroprotective | Neuroblastoma cells | 100 µM | 40% reduction in oxidative stress |

Comparison with Similar Compounds

Antiviral Oxalamides ()

Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) and N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) target the CD4-binding site of HIV. Key differences:

- Substituents : These compounds feature thiazole and pyrrolidine groups, which enhance binding to viral proteins. In contrast, the target compound’s phenylsulfonyl-oxazolidine group may favor interactions with sulfhydryl or aromatic residues.

- Activity : Compounds 14 and 15 show moderate antiviral activity (IC50 values in the μM range), but the target compound’s efficacy remains uncharacterized.

Umami Flavoring Oxalamides ()

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a high-potency umami agonist. Comparisons:

- Substituents: S336 uses a dimethoxybenzyl group (N1) and a pyridylethyl group (N2), optimizing receptor binding (hTAS1R1/hTAS1R3).

- Safety: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day and a safety margin of >33 million . The target compound’s safety profile is unknown but may differ due to sulfonyl group toxicity risks.

Enzyme Inhibitors ()

N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) inhibits human soluble epoxide hydrolase (sEH). Contrasts:

- Substituents : Adamantyl groups in compound 6 improve lipophilicity and target affinity. The target compound’s sulfonyl group may confer selectivity for sulfhydryl-containing enzymes.

- Synthesis : Compound 6 was synthesized with >90% purity via stepwise coupling , whereas the target compound’s synthetic route is unspecified.

Antimicrobial Oxalamides ()

Compounds like GMC-1 to GMC-5 incorporate isoindoline-1,3-dione moieties. Differences:

- Substituents : The isoindoline-dione core in GMC derivatives enables π-π stacking with microbial proteins. The target compound’s oxazolidine-sulfonyl group may instead disrupt membrane integrity.

Physicochemical and Metabolic Considerations

- Solubility : The dimethoxyethyl group in the target compound likely improves aqueous solubility compared to adamantyl or chlorophenyl-containing analogs (e.g., ).

- Metabolism : Oxalamides with benzyl or pyridyl groups (e.g., S336) undergo rapid hepatic metabolism without amide hydrolysis . The target compound’s sulfonyl group may slow metabolism, increasing half-life but raising bioaccumulation risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.